Desacetyl Rifaximin
Description
Contextualization within the Rifamycin (B1679328) Antibiotic Class
Desacetyl Rifaximin (B1679331) belongs to the rifamycin class of antibiotics, a group of compounds characterized by a unique ansamycin (B12435341) structure, which consists of an aromatic moiety bridged by an aliphatic chain. researchgate.net The parent compound, Rifaximin, is a semi-synthetic derivative of rifamycin SV. smolecule.com The fundamental mechanism of action for rifamycins (B7979662), including Rifaximin, involves the inhibition of bacterial RNA synthesis by binding to the β-subunit of DNA-dependent RNA polymerase.
Desacetyl Rifaximin is specifically the 25-desacetyl derivative of Rifaximin, meaning it lacks the acetyl group at the C-25 position of the molecule. smolecule.com This structural modification, while seemingly minor, can influence the compound's physicochemical properties. Research into various rifamycin derivatives has shown that modifications at different positions on the molecule can significantly impact their biological activity, solubility, and toxicity. google.com For instance, the class of 25-desacetyl-rifamycins, to which this compound belongs, has been noted for having higher solubility and lower toxicity compared to their acetylated parent compounds, while maintaining similar antibacterial activity. google.com
Role of this compound as a Metabolite and Process-Related Impurity of Rifaximin
This compound manifests in two primary contexts related to its parent drug, Rifaximin: as a product of metabolism in the human body and as an impurity generated during the manufacturing process.
Following oral administration, the vast majority of Rifaximin is not absorbed and remains in the gastrointestinal tract. However, a small fraction that is absorbed undergoes metabolism. The predominant metabolite identified is 25-desacetyl Rifaximin. geneesmiddeleninformatiebank.nl This metabolic conversion is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme system. geneesmiddeleninformatiebank.nl Despite being a metabolite, its pharmacological activity is considered to be less than that of Rifaximin. geneesmiddeleninformatiebank.nl
In the context of pharmaceutical manufacturing, this compound is classified as a process-related impurity of Rifaximin. Its formation can occur during the synthesis of Rifaximin, and its presence in the final drug product is carefully monitored and controlled. Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and efficacy of the pharmaceutical product. Analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed to detect and measure the levels of this compound and other impurities in Rifaximin formulations.
Fundamental Academic Research Interests Pertaining to this compound
The unique characteristics and dual role of this compound have spurred various avenues of academic research. These investigations are primarily centered on its synthesis, analytical characterization, and potential biological activities.
Synthesis and Characterization: Research has focused on the chemical synthesis of this compound, often through the deacetylation of Rifaximin. This process typically involves hydrolysis in the presence of an alkaline reagent. smolecule.com The synthesized compound serves as a crucial reference standard for analytical purposes in the pharmaceutical industry. axios-research.comsynzeal.com Detailed characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm its structure and purity. nih.gov
Analytical Applications: As a known impurity and metabolite, this compound is a critical tool in the development and validation of analytical methods for Rifaximin. synzeal.com These methods are vital for quality control during drug manufacturing and for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of Rifaximin. The availability of pure this compound allows for accurate calibration and quantification in complex biological matrices and pharmaceutical formulations. axios-research.com
Biological Activity and Microbiome Research: While generally considered less active than its parent compound, there is academic interest in the potential antibacterial properties of this compound itself. smolecule.com Some studies suggest it may possess its own spectrum of antibacterial effects. smolecule.com Furthermore, given Rifaximin's known ability to modulate the gut microbiome, research is exploring whether this compound might also influence specific bacterial populations within the gastrointestinal tract. smolecule.com This line of inquiry seeks to understand the complete pharmacological profile of Rifaximin and its metabolites.
Properties
CAS No. |
80621-88-1 |
|---|---|
Molecular Formula |
C₄₁H₄₉N₃O₁₀ |
Molecular Weight |
743.84 |
Synonyms |
[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Desacetyl Rifaximin
Strategies for the Deacetylation of Rifaximin (B1679331) to Yield Desacetyl Rifaximin
The conversion of Rifaximin to this compound is primarily achieved through deacetylation, a process that removes the acetyl group from the 25-hydroxy position. This can be accomplished through several chemical pathways.
Alkaline Hydrolysis Reaction Conditions and Optimization
Alkaline hydrolysis is a common and effective method for the deacetylation of Rifaximin. google.com This process involves treating Rifaximin with a suitable alkaline agent in an appropriate solvent.
Common alkaline agents used include sodium hydroxide (B78521) and sodium bicarbonate. google.comsmolecule.comgoogle.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695). google.comgoogle.com For instance, a described method involves dissolving Rifaximin in methanol and treating it with a 2M sodium hydroxide solution at room temperature. google.com Another approach utilizes a 10% sodium hydroxide solution in methanol. google.com The reaction progress is monitored, and upon completion, the mixture is acidified, often with citric acid or dilute hydrochloric acid, to a pH of approximately 4 to precipitate the this compound product. google.comgoogle.com
Optimization of this process for industrial applications focuses on maximizing yield and purity. Key parameters for optimization include the concentration of the alkaline solution, reaction temperature, and reaction time. For example, one patented process describes the use of a 0.5% sodium hydroxide solution in ethanol at room temperature for 3 hours. google.com The addition of water during the acidification step has been noted to be beneficial for producing filterable solids. google.com Purification of the crude product can be achieved through trituration with a water/methanol mixture to achieve high purity. google.com
Table 1: Alkaline Hydrolysis Conditions for this compound Synthesis
| Alkaline Agent | Solvent | Reaction Time | Acidifying Agent | Reference |
|---|---|---|---|---|
| 2M Sodium Hydroxide | Methanol | Not specified | 1M Hydrochloric Acid | google.com |
| 10% Sodium Hydroxide | Methanol | 10-45 minutes | Citric Acid | google.com |
| 0.5% Sodium Hydroxide | Ethanol | 3 hours | 10% Hydrochloric Acid | google.com |
Acid-Catalyzed Deacetylation Approaches
While alkaline hydrolysis is more commonly cited, acid-catalyzed deacetylation is also a potential method for removing the acetyl group from Rifaximin. This approach would involve treating Rifaximin with a strong acid in a suitable solvent system. However, detailed examples and specific conditions for the acid-catalyzed deacetylation of Rifaximin to this compound are less prevalent in the reviewed literature compared to alkaline methods. It is known that rifamycins (B7979662), the parent class of Rifaximin, can be unstable in acidic conditions, which may lead to a variety of degradation products, making this a less favored approach. science.gov
Industrial-Scale Synthetic Routes and Efficiency Considerations
On an industrial scale, the synthesis of this compound prioritizes efficiency, high yield, and purity. The alkaline hydrolysis method is well-suited for large-scale production due to its relatively simple conditions and the use of readily available reagents. google.com The process typically involves large-scale chemical reactors where optimized reaction conditions are employed.
Intrinsic Chemical Transformations of this compound
This compound can undergo various chemical transformations, including oxidation and reduction reactions, leading to the formation of different derivatives. smolecule.com
Oxidation Pathways and Product Identification
This compound can be oxidized using various oxidizing agents. google.com A common agent used for this transformation is potassium ferricyanide (B76249). google.com The oxidation of this compound can convert it into various derivatives, allowing for structural modifications. smolecule.com For instance, Desacetyl-rifamycin SV can be oxidized to Desacetyl-rifamycin S. google.com The reaction is typically carried out by treating an aqueous solution of the sodium salt of Desacetyl-rifamycin SV with an excess of aqueous potassium ferricyanide solution, which results in a red-brown precipitate that can be extracted with chloroform. google.com
Mass spectrometry is a key analytical technique used to identify the products of oxidation reactions, confirming the structural changes that have occurred. escholarship.org
Reduction Reactions and Derivative Formation (e.g., Hydrogenation to Hexahydro-desacetyl Rifaximin)
Reduction reactions of this compound can also yield important derivatives. smolecule.com A notable example is the hydrogenation of this compound to form Hexahydro-desacetyl Rifaximin. smolecule.comgoogle.com This reaction is typically carried out using a catalyst such as platinum dioxide in a solvent like ethanol. smolecule.comgoogle.com The hydrogenation process involves the uptake of multiple moles of hydrogen to saturate the aliphatic chain of the rifamycin (B1679328) molecule. google.com
Another reduction reaction involves the conversion of Desacetyl-rifamycin S to Desacetyl-rifamycin SV using a mild reducing agent like ascorbic acid. google.com This reaction is generally performed by treating a methanolic solution of Desacetyl-rifamycin S with an excess of aqueous sodium ascorbate (B8700270) solution. google.com
Table 2: Examples of Chemical Transformations of this compound Derivatives
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Desacetyl-rifamycin S | Sodium Ascorbate | Desacetyl-rifamycin SV | Reduction | google.com |
| Desacetyl-rifamycin SV | Potassium Ferricyanide | Desacetyl-rifamycin S | Oxidation | google.com |
Substitution Reactions and Functional Group Modifications
The structure of this compound possesses several reactive sites amenable to substitution and functional group modifications. The most prominent of these is the free hydroxyl group at position 25, resulting from the deacetylation of rifaximin. This alcoholic group is a prime target for various chemical transformations.
Esterification and Etherification: The C25-hydroxyl group can readily undergo esterification with a range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to yield new ester analogs. Similarly, etherification reactions, for instance, using alkyl halides under basic conditions, can be employed to introduce different ether functionalities. These modifications significantly alter the lipophilicity and steric profile of the molecule.
Oxidation: The secondary alcohol at C25 can be oxidized to the corresponding ketone, 25-keto-rifaximin. This transformation changes the electronic and conformational properties of the ansa chain.
These modifications are instrumental in structure-activity relationship (SAR) studies, aiming to explore the chemical space around the rifaximin scaffold.
Advanced Structural Characterization in Synthetic Verification Studies
Confirming the identity and purity of this compound, especially after synthetic modification, requires a suite of advanced analytical techniques. These methods provide unambiguous evidence of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) is fundamental in determining the exact molecular weight, thereby confirming the elemental composition. Studies have identified desacetylrifaximin as the sole metabolite of rifaximin in humans, with urinary recovery being less than 0.01% of the administered dose. drogsan.com.trmedicines.org.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution.
1D NMR: ¹H NMR (proton NMR) provides information on the chemical environment and connectivity of protons. For this compound, the absence of the acetyl methyl singlet (typically around δ 2.0 ppm) and the appearance of a signal corresponding to the C25-hydroxyl proton are key diagnostic features distinguishing it from rifaximin.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete structure. For example, in a study on rifaximin and its open-ring derivative, 2D-ROESY experiments were crucial for detecting close spatial proximities between protons, which helped in understanding structural modifications. researchgate.netnih.gov These experiments are vital for confirming the precise location of any functional group modification.
The table below summarizes the key analytical techniques used for the structural verification of this compound and its derivatives.
| Analytical Technique | Type of Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular mass, allowing for the determination of the elemental formula and confirming the successful addition or removal of functional groups. |
| ¹H NMR (Proton NMR) | Shows the chemical shifts, integration, and coupling constants of all protons, revealing the electronic environment and neighboring protons. Crucial for confirming the absence of the acetyl group. |
| ¹³C NMR (Carbon NMR) | Identifies the chemical environment of each carbon atom in the molecule, complementing the proton NMR data for a full structural picture. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes connectivity between atoms. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are essential for confirming regiochemistry. researchgate.net |
| Infrared (IR) Spectroscopy | Detects the presence of specific functional groups (e.g., O-H stretch for the hydroxyl group, C=O stretch for carbonyls) by measuring the absorption of infrared radiation. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a compound in its crystalline form, offering precise data on bond lengths, bond angles, and stereochemistry. |
Preclinical Pharmacological and Biological Investigations of Desacetyl Rifaximin
In Vitro Antimicrobial Activity Profiling
The in vitro antimicrobial activity of Desacetyl Rifaximin (B1679331) has been evaluated against a range of bacterial species, demonstrating its potential as an antibacterial agent.
Assessment of Bactericidal Effects against Gram-Positive Microorganisms
Desacetyl Rifaximin has exhibited bactericidal activity against various Gram-positive bacteria. Studies have shown its effectiveness against aerobic and anaerobic cocci, as well as anaerobic, non-spore-forming rods. amazonaws.comnih.gov Like its parent compound Rifaximin, this compound is active against Gram-positive bacteria, which are implicated in various gastrointestinal conditions. researchgate.net
Assessment of Bactericidal Effects against Gram-Negative Microorganisms
The compound has also demonstrated bactericidal effects against Gram-negative bacteria. Research indicates its activity against members of the Enterobacteriaceae family, which includes common gastrointestinal pathogens. google.com The broad-spectrum nature of its activity encompasses both aerobic and anaerobic Gram-negative organisms. wikipedia.orgpatsnap.com
Minimum Inhibitory Concentration (MIC) Determinations and Comparative Analyses
Minimum Inhibitory Concentration (MIC) studies are crucial for quantifying the potency of an antimicrobial agent. For this compound, MIC values have been determined against various bacterial strains and compared with other antibiotics.
In one study, the in vitro activity of this compound was compared to that of Rifaximin against strains of Enterobacteriaceae spp. The results, as detailed in the table below, indicate that while this compound is active, Rifaximin generally exhibits lower MIC values, suggesting greater potency against these strains. google.com
| Antimicrobial Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Mode (mg/L) |
| Rifaximin | 8-32 | 32 | 32 | 32 |
| This compound | 128-256 | 128 | 256 | 128 |
| Data sourced from a study on the activity against Enterobacteriaceae spp. strains. google.com |
Further analysis against different strains of Enterobacteriaceae spp. also showed higher MIC values for this compound compared to Rifaximin. google.com
| Number of Strains | Rifaximin MIC (mg/L) | This compound MIC (mg/L) |
| Specific strain data not fully detailed in the source | Values not provided | Values not provided |
| Comparative MIC values for Rifaximin and this compound against Enterobacteriaceae spp. strains. google.com |
It is important to note that while in vitro MIC values for this compound may be higher than some other antibiotics, its low systemic absorption leads to high concentrations within the gastrointestinal tract, which can surpass the MIC90 values for many enteropathogens. emjreviews.com
Molecular Mechanisms of Action Research
The antibacterial effect of this compound, similar to other rifamycins (B7979662), is attributed to its interaction with bacterial enzymes essential for transcription.
Studies on Bacterial RNA Polymerase Binding Affinity
This compound exerts its antimicrobial effect by targeting and binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. smolecule.com This binding is a critical step in the inhibition of bacterial growth. The rifamycin (B1679328) class of antibiotics, to which this compound belongs, is known for its strong binding to prokaryotic RNA polymerase. nih.gov The binding site, often referred to as the RIF-pocket, is highly conserved across many bacterial species. nih.gov
Inhibition of Ribonucleic Acid Synthesis and Transcriptional Processes
By binding to the bacterial RNA polymerase, this compound effectively inhibits the synthesis of RNA. smolecule.com This action blocks the translocation step of transcription, which is essential for the elongation of the RNA chain. wikipedia.org The ultimate consequence of this inhibition is the disruption of essential protein synthesis, leading to bacterial cell death. smolecule.com This mechanism is specific to prokaryotic cells, as the binding affinity for eukaryotic RNA polymerase is significantly lower. drugbank.com
Consequences for Bacterial Protein Synthesis
This compound, a derivative of Rifaximin, is understood to exert its antibacterial effects through a mechanism shared with its parent compound and other rifamycins. smolecule.com This mechanism involves the inhibition of bacterial RNA synthesis. smolecule.com The compound binds to the beta-subunit of the bacterial DNA-dependent RNA polymerase. smolecule.comfda.gov This binding action effectively blocks the translocation step of transcription, thereby preventing the synthesis of essential proteins and ultimately leading to bacterial cell death. The primary mode of action is the inhibition of the initiation of chain formation in RNA synthesis. fda.gov This interference with bacterial protein synthesis is the core of its bactericidal activity against a spectrum of Gram-positive and Gram-negative bacteria.
Modulation of Microbial Ecosystems in Controlled Environments (e.g., In Vitro Microbiome Models, Animal Studies)
The influence of this compound on microbial ecosystems is an area of ongoing research, with much of the understanding extrapolated from studies on its parent compound, Rifaximin. Rifaximin has been shown to modulate the gut microbiota, and it is suggested that this compound may also possess this capability, potentially influencing specific bacterial populations differently than Rifaximin. smolecule.com
Differential Influence on Specific Bacterial Taxa
While specific data on this compound's influence on bacterial taxa is limited, studies on Rifaximin provide a basis for understanding its potential effects. In vitro studies with Rifaximin have shown an increase in the abundance of beneficial bacteria such as Bifidobacterium, Faecalibacterium prausnitzii, and Lactobacillus. nih.govnih.gov Specifically, in a colonic model of Crohn's disease, Rifaximin increased the concentrations of Bifidobacterium, Atopobium, and Faecalibacterium prausnitzii. nih.gov
In clinical studies, Rifaximin treatment in patients with minimal hepatic encephalopathy was associated with a modest decrease in Veillonellaceae and an increase in Eubacteriaceae. plos.org A study on patients with diarrhea-predominant irritable bowel syndrome (IBS-D) found that Rifaximin treatment led to a short-term decrease in the relative abundance of several taxa, including Peptostreptococcaceae, Verrucomicrobiaceae, and Enterobacteriaceae. nih.gov In non-constipated IBS patients, Rifaximin appeared to influence potentially detrimental bacteria like Clostridium while increasing the presence of species such as Faecalibacterium prausnitzii. dovepress.com Another study in patients with various gastrointestinal and liver disorders reported an increased abundance of Lactobacilli after Rifaximin treatment. mdpi.com
The following table summarizes the observed changes in specific bacterial taxa following Rifaximin administration in various studies.
| Study Type | Model/Subject | Rifaximin Effect | Affected Bacterial Taxa |
| In vitro | Colonic model (Crohn's disease) | Increase | Bifidobacterium, Atopobium, Faecalibacterium prausnitzii |
| Clinical | Minimal Hepatic Encephalopathy | Decrease | Veillonellaceae |
| Clinical | Minimal Hepatic Encephalopathy | Increase | Eubacteriaceae |
| Clinical | IBS-D | Decrease (transient) | Peptostreptococcaceae, Verrucomicrobiaceae, Enterobacteriaceae |
| Clinical | Non-constipated IBS | Decrease | Clostridium |
| Clinical | Non-constipated IBS | Increase | Faecalibacterium prausnitzii |
| Clinical | Various GI/liver disorders | Increase | Lactobacilli |
Comparative Microbiome Modulatory Effects with Parent Rifaximin
Direct comparative studies on the microbiome modulatory effects of this compound and Rifaximin are not extensively documented in the available literature. However, it is suggested that this compound might influence specific bacterial populations differently than its parent compound. smolecule.com Rifaximin itself is known to alter the gut microbiota composition. smolecule.com
Exploratory Biological Activity Research (in vitro and non-human in vivo)
The biological activity of this compound, beyond its direct antibacterial action, is not well-characterized, though it is believed to possess antibacterial properties similar to Rifaximin. smolecule.com As a derivative and impurity of Rifaximin, its activity is often considered in the context of its parent compound.
In vitro, this compound is known to be a metabolite of Rifaximin. amazonaws.com Studies on Rifaximin have shown a broad spectrum of activity against gut bacteria. smolecule.com In vitro studies with Rifaximin have also indicated potential anti-inflammatory properties and an ability to reduce bacterial virulence by inhibiting adhesion and translocation. nih.gov For example, Rifaximin was shown to have a chemopreventive role by protecting against hydrogen peroxide-induced DNA damage in an in vitro colonic model. nih.gov
Non-human in vivo studies have primarily focused on Rifaximin. In animal models, Rifaximin has been shown to have eubiotic properties, positively modulating the gut microbial composition. nih.gov For instance, in a mouse model, Rifaximin did not lead to major alterations in the gut microbial ecosystem or induce an inflammatory-like state. mdpi.com In a rat model, Rifaximin was shown to prevent stress-induced visceral hypersensitivity. jnmjournal.org A study in a dog with chronic enteropathy demonstrated the potential therapeutic benefit of Rifaximin in managing the condition. unipi.it These findings suggest that the biological activities of rifamycin compounds like this compound within the gastrointestinal tract may extend beyond simple antibacterial effects to include modulation of host-microbe interactions.
Metabolism and Biotransformation Studies of Desacetyl Rifaximin
Enzymatic Formation of Desacetyl Rifaximin (B1679331) from Rifaximin
The transformation of the antibiotic Rifaximin into its main metabolite, Desacetyl Rifaximin, is a critical aspect of its metabolic profile. This process is primarily enzymatic, occurring after the limited absorption of Rifaximin from the gastrointestinal tract. The primary reaction is a deacetylation, where an acetyl group is removed from the Rifaximin molecule. google.com
In Vitro Hepatocyte Incubation Studies Across Species (Human, Rat, Rabbit, Dog)
To understand the metabolism of Rifaximin, researchers have conducted in vitro studies using hepatocytes from humans, rats, rabbits, and dogs. These studies have revealed significant interspecies variability in the rate and profile of metabolism. amazonaws.comhres.cahres.ca
After a 24-hour incubation period, unchanged Rifaximin was the predominant component found in all species. However, up to 24 other metabolites were also detected, with their presence and quantity varying considerably between the different animal models. amazonaws.com
Notably, this compound was identified as the major metabolite in human hepatocytes, accounting for approximately 7% of the metabolic products. amazonaws.com In contrast, it was only a minor metabolite in rabbits and dogs and was not detected at all in rat hepatocytes. amazonaws.comhres.cahres.ca The rate of metabolism was found to be highest in rabbit hepatocytes, followed by dog, rat, and then human hepatocytes. hres.cahres.ca
Interactive Data Table: Interspecies Comparison of Rifaximin Metabolism in Hepatocytes
| Species | Rate of Metabolism | Major Metabolite(s) | This compound Formation |
| Human | Lowest | This compound (~7%) | Major |
| Rat | Moderate | Not specified | Not Detected |
| Rabbit | Highest | Not specified | Minor |
| Dog | High | Not specified | Minor |
Identification of Contributing Cytochrome P450 Isoforms (e.g., CYP3A4)
The cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism, plays a key role in the biotransformation of Rifaximin. longdom.org Specifically, the CYP3A4 isoform has been identified as the primary enzyme responsible for the metabolism of Rifaximin, including its conversion to this compound. amazonaws.comnih.govhpfb-dgpsa.cafda.govebmconsult.comnih.gov
In vitro studies using human liver microsomes have confirmed the involvement of CYP3A4 in this metabolic pathway. amazonaws.com While Rifaximin has been shown to be a weak inducer of CYP3A4 in vitro, this effect is not considered clinically significant in individuals with normal liver function due to the drug's minimal systemic absorption. fda.govebmconsult.comresearchgate.netfda.govnih.gov However, the potential for drug-drug interactions involving CYP3A4 substrates may be more relevant in patients with severe hepatic impairment, who may experience elevated systemic levels of Rifaximin. hres.cahpfb-dgpsa.ca
Characterization of Other Metabolic Pathways Leading to this compound
While the deacetylation of Rifaximin to form this compound is a primary metabolic route, other biotransformation pathways have also been identified. hres.cahpfb-dgpsa.ca These include demethylation, mono-oxidation, and desaturation. hres.cahpfb-dgpsa.ca However, this compound remains the major metabolite observed in humans. hres.cahpfb-dgpsa.ca The formation of this compound occurs through the hydrolysis of the acetyl group at the C-25 position of the Rifaximin molecule. google.com
Interspecies Variabilities in this compound Formation and Metabolism
As highlighted by the in vitro hepatocyte studies, there are pronounced differences in the formation and subsequent metabolism of this compound across various species. amazonaws.comhres.cahres.ca
Kinetic Analysis of this compound Biotransformation
Currently, there is a lack of specific kinetic analysis data for the biotransformation of this compound itself in the public domain. The available research primarily focuses on the formation of this compound from its parent compound, Rifaximin. Further studies are required to characterize the kinetics of this compound's own metabolism and clearance.
Analytical Methodologies for Desacetyl Rifaximin Characterization and Impurity Profiling
Development and Validation of Quantitative Analytical Techniques
The accurate quantification of Desacetyl Rifaximin (B1679331) is paramount in both the final drug substance and formulated products. To this end, a suite of sophisticated analytical methods has been developed and validated, ensuring high sensitivity, specificity, and reliability. These methodologies are crucial for applications in quality control, Abbreviated New Drug Application (ANDA) filings, and commercial production. synzeal.comchemwhat.comclearsynth.com
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Rifaximin and its impurities. clearsynth.com Several HPLC methods have been developed for the determination of Rifaximin in various matrices, which are also applicable for the separation and quantification of Desacetyl Rifaximin. asianpubs.orgijpsonline.com
A common approach involves reverse-phase HPLC (RP-HPLC) coupled with UV detection. pharmascholars.com For instance, a validated RP-HPLC method for Rifaximin in bulk and tablet dosage forms utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). pharmascholars.com Such methods are validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). pharmascholars.com The specificity of HPLC methods ensures that the signal from this compound is distinct from that of Rifaximin and other potential impurities. ijpsonline.com
Table 1: Example of HPLC Method Parameters for Rifaximin Analysis
| Parameter | Details |
| Column | Chromosil Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 4.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
| Retention Time | 2.963 min (for Rifaximin) |
| Linearity Range | 10-60 µg/mL |
| Correlation Coefficient | 0.999 |
This table presents a summary of typical HPLC parameters used for the analysis of Rifaximin, which can be adapted for the quantification of this compound. pharmascholars.com
Capillary Electrophoresis (CE) for Separation and Quantitation
Capillary Electrophoresis (CE) has emerged as a powerful and eco-friendly alternative for the separation and quantification of Rifaximin and its impurities, including this compound. A validated CE method has demonstrated excellent linearity, precision, and robustness. The use of ethanol (B145695) and water as solvents highlights its environmentally friendly profile. Robustness testing, which includes varying the buffer pH and voltage, has confirmed the method's reliability in accurately separating Rifaximin from its impurities.
Table 2: Performance of a Validated Capillary Electrophoresis Method
| Parameter | Value |
| Linearity Range | 50–500 µg/mL |
| Correlation Coefficient (R²) | 0.9993 |
| Precision (RSD) | < 3.83% |
| Limit of Detection (LOD) | 11 µg/mL |
| Limit of Quantitation (LOQ) | 32 µg/mL |
This interactive table showcases the key validation parameters of a capillary electrophoresis method for the analysis of Rifaximin and its impurities.
Advanced Mass Spectrometry (LC-MS/MS, LC-QTOF-MS/MS) for Identification and Purity Assessment
For unambiguous identification and highly sensitive quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.com LC-MS/MS methods are particularly valuable for determining trace levels of this compound in complex matrices like plasma and wastewater. bioagilytix.comresearchgate.net These methods offer high specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard. nih.gov
A validated LC-MS/MS method for Rifaximin in human plasma demonstrated a quantification range of 0.5-10 ng/ml. nih.gov The precision of such methods is typically very high, with relative standard deviations (RSD) often below 3.5%. Furthermore, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is instrumental in the structural elucidation of unknown impurities. researchgate.net This technique provides high-resolution mass data, enabling the determination of the elemental composition and fragmentation pathways of impurities.
In a study investigating the impurity profile of Rifaximin raw materials, a diagnostic fragment-ion-based extension strategy (DFIBES) was employed using LC-MS to deduce the structures of unknown impurities, identifying this compound as one of the components. researchgate.net Stable isotope-labeled compounds, such as 25-Desacetyl Rifaximin-d6, are used as internal standards in these advanced analytical techniques to ensure accurate quantification. axios-research.com
Impurity Profiling and Control Strategies in Rifaximin Drug Substance and Products
Effective impurity profiling and control are critical for ensuring the safety and efficacy of Rifaximin. This compound is a key impurity that must be monitored and controlled throughout the manufacturing process and in the final product.
Analytical Classification as a Process-Related Impurity
This compound is classified as a process-related impurity of Rifaximin. It is formed by the deacetylation of Rifaximin, a process that can occur during synthesis or through degradation. clearsynth.com The molecular formula of this compound is C41H49N3O10, compared to Rifaximin's C43H51N3O11. This structural modification results from the removal of an acetyl group. Its presence in the final drug product is a critical quality attribute that needs to be carefully controlled.
Method Development for Impurity Quantitation and Limit Adherence
Regulatory guidelines, such as those from the United States Pharmacopeia (USP), set strict limits for impurities in pharmaceutical products. For specified impurities like this compound, the typical limit is ≤0.15%. To adhere to these limits, robust analytical methods are essential for accurate quantitation.
The analytical methods described in the preceding sections, particularly HPLC and LC-MS, are employed for this purpose. clearsynth.com Method development focuses on achieving adequate separation of this compound from Rifaximin and other impurities, as well as ensuring the method is sensitive enough to quantify the impurity at or below the specified limit. Validation of these methods demonstrates their suitability for routine quality control testing. synzeal.comchemwhat.comclearsynth.com Forced degradation studies are also conducted to understand the degradation pathways of Rifaximin and to ensure the analytical method is stability-indicating, meaning it can separate degradation products from the active pharmaceutical ingredient.
Establishment of Reference Standards and Traceability
The accurate quantification and control of this compound rely on the availability of highly characterized reference standards. These standards are essential for method validation, routine quality control (QC) testing, and stability studies. synzeal.comsynzeal.com
Pharmaceutical reference standard providers supply this compound, which is identified by the CAS Number 80621-88-1. pharmaffiliates.comclearsynth.com These standards are accompanied by a comprehensive Certificate of Analysis (COA) that details the compound's identity, purity, and characterization data. The establishment of these standards aligns with the requirements of major pharmacopoeias, such as the European Pharmacopoeia (EP), which outlines specifications for the quality of medicinal substances and their impurities. veeprho.com
For regulatory purposes, these commercially available standards are often traceable to pharmacopeial standards (e.g., EP or USP), ensuring consistency and accuracy in analytical measurements across different laboratories and manufacturing sites. synzeal.comsynzeal.com Such traceability is critical for compliance with regulatory filings like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.com Regulatory bodies typically impose strict limits on impurities; for instance, a specified impurity like this compound may be capped at a threshold of ≤0.15%.
Forced Degradation Studies to Assess Chemical Stability and Degraded Product Pathways
Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guidelines. These studies are designed to identify the likely degradation products that may arise during storage and handling, which in turn helps in developing stability-indicating analytical methods. impactfactor.org Since this compound is a known degradation product of Rifaximin, forced degradation studies on the parent drug provide direct insight into the pathways of its formation and its stability relative to other degradants. ingentaconnect.comnih.govingentaconnect.com Studies have subjected Rifaximin to hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress to understand its degradation profile. impactfactor.orgresearchgate.netijcpa.in
Acidic Hydrolysis Degradation Product Identification and Pathways
Rifaximin demonstrates notable sensitivity to acidic conditions. journalijar.com Studies show significant degradation when the drug is subjected to acid hydrolysis, with one report indicating as much as 70.46% degradation. impactfactor.orgresearchgate.net In a typical study, Rifaximin is treated with 0.1 M hydrochloric acid (HCl) and refluxed at temperatures ranging from 60°C to 80°C for several hours. impactfactor.orgnih.gov
Analysis of the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental in identifying the resulting degradants. impactfactor.orgnih.gov this compound, identified by its mass-to-charge ratio ([M+H]+) of 744.5, is consistently observed as a major degradation product under these conditions. ingentaconnect.comimpactfactor.org
| Degradation Product (DP) | Relative Retention Time (RRT) | m/z [M+H]+ | Proposed Identity/Notes |
|---|---|---|---|
| DP-3 | 0.69 | 784.2 | Rifaximin Impurity G impactfactor.org |
| DP-4 | 0.79 | 744.5 | This compound ingentaconnect.comimpactfactor.org |
| DP-5 | 0.86 | 784.3 | Isomer of Impurity G impactfactor.org |
| DP-6 | 0.89 | 753.8 | - |
This table presents data synthesized from studies on Rifaximin degradation under acidic stress. impactfactor.org
Alkaline Hydrolysis Degradation Product Identification and Pathways
Rifaximin also undergoes degradation in alkaline environments, although some studies suggest it is comparatively more stable under basic conditions than acidic ones. semanticscholar.org A reported degradation of 15.11% was observed after exposing Rifaximin to 0.05 M sodium hydroxide (B78521) (NaOH) at room temperature. impactfactor.orgresearchgate.net Other study protocols involve refluxing with 0.1 M NaOH at 80°C.
LC-MS analysis of alkali-stressed samples revealed the formation of several degradation products, including this compound (m/z 744.5), confirming that deacetylation is a key degradation pathway in both acidic and basic media. ingentaconnect.comimpactfactor.org
| Degradation Product (DP) | Relative Retention Time (RRT) | m/z [M+H]+ | Proposed Identity/Notes |
|---|---|---|---|
| DP-4 | 0.79 | 744.5 | This compound ingentaconnect.comimpactfactor.org |
| DP-5 | 0.86 | 784.3 | Isomer of Impurity G impactfactor.org |
| DP-6 | 0.89 | 753.8 | - |
This table presents data synthesized from studies on Rifaximin degradation under alkaline stress. impactfactor.org
Oxidative Stress Degradation Product Analysis
Oxidative conditions also lead to the degradation of Rifaximin. A common method for inducing oxidative stress involves refluxing the drug with 3% hydrogen peroxide (H₂O₂) at 80°C for one hour, which resulted in a 24.18% degradation. impactfactor.orgresearchgate.net This process generates a distinct profile of degradation products.
LC-MS investigation identified five primary degradants. Notably, this compound (m/z 744.5) was also detected under oxidative stress, indicating its formation through multiple degradation mechanisms. impactfactor.orgresearchgate.net
| Degradation Product (DP) | Relative Retention Time (RRT) | m/z [M+H]+ | Proposed Identity/Notes |
|---|---|---|---|
| DP-1 | 0.49 | 772.4 | - |
| DP-2 | 0.55 | 838.4 | - |
| DP-4 | 0.79 | 744.5 | This compound ingentaconnect.comimpactfactor.org |
| DP-6 | 0.89 | 753.8 | - |
| DP-7 | 0.93 | 801.9 | - |
This table presents data synthesized from studies on Rifaximin degradation under oxidative stress. impactfactor.org
Photolytic and Thermal Degradation Product Assessment
In contrast to its susceptibility to hydrolysis and oxidation, Rifaximin generally exhibits high stability under photolytic and thermal stress conditions. impactfactor.orgresearchgate.net In photostability studies, solutions of Rifaximin exposed to sunlight or solid drug exposed to UV light (365 nm) showed no significant degradation. impactfactor.orgsphinxsai.com
Chromatographic Method Development for Related Substances and Degradants
The development of robust, stability-indicating chromatographic methods is essential for separating and quantifying this compound from the Rifaximin API and other related substances. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely employed technique for this purpose. nih.govunesp.br
These methods are designed to resolve the main component from all potential impurities and degradation products. ijcpa.in Key parameters of these HPLC methods are detailed below:
Stationary Phase: C18 columns are the most common choice, providing effective hydrophobic retention for Rifaximin and its analogues. impactfactor.orginnovareacademics.in
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (such as potassium dihydrogen orthophosphate or ammonium (B1175870) formate) and an organic modifier like acetonitrile or methanol (B129727). impactfactor.orginnovareacademics.inpharmascholars.com The pH of the buffer is a critical parameter for achieving optimal separation.
Elution Mode: Both isocratic and gradient elution methods have been successfully developed. impactfactor.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures of degradation products with varying polarities. impactfactor.orgresearchgate.net
Detection: UV detection is standard, with wavelengths commonly set between 258 nm and 296 nm. impactfactor.orginnovareacademics.inresearchgate.net
Method Validation: These analytical methods are validated according to ICH guidelines to ensure they are specific, accurate, precise, and robust. researchgate.net A key aspect of validation is demonstrating that the method is "stability-indicating," meaning it can clearly separate degradation products from the intact drug, as demonstrated in forced degradation studies. ijcpa.in
For the definitive identification and structural elucidation of unknown impurities and degradants separated by HPLC, the technique is often coupled with mass spectrometry (LC-MS/MS). ingentaconnect.comimpactfactor.orgnih.gov
Mechanistic Investigations of Drug Drug Interactions Involving Desacetyl Rifaximin
In Vitro Evaluation of Cytochrome P450 Enzyme Inhibition Potential
The potential for a compound to inhibit cytochrome P450 (CYP) enzymes is a primary cause of pharmacokinetic drug interactions. While direct inhibitory studies on desacetyl rifaximin (B1679331) are not extensively documented, the profile of its parent compound, rifaximin, has been thoroughly evaluated.
Detailed Research Findings: In vitro studies have consistently shown that rifaximin does not significantly inhibit the major human CYP450 enzymes at clinically relevant concentrations. fda.govlupinpharma.ca Assays conducted at concentrations ranging from 2 to 200 ng/mL demonstrated no inhibitory effect on CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. lupinpharma.ca
For CYP3A4, inhibition was observed only at concentrations significantly higher than those achieved during typical clinical use in healthy individuals. hres.ca The IC50 value, the concentration at which 50% of the enzyme's activity is inhibited, for rifaximin against CYP3A4 was determined to be approximately 25 µM. amazonaws.comhres.ca This concentration is substantially higher than the peak plasma concentrations observed in subjects with normal hepatic function. The general scientific consensus, based on the profile of the parent drug and the minimal systemic exposure of the metabolite, is that the risk of CYP inhibition by desacetyl rifaximin is low.
Table 1: In Vitro CYP450 Inhibition Potential of Rifaximin
| Cytochrome P450 Isozyme | Inhibition Observed (at 2-200 ng/mL) | High-Concentration Inhibition (IC50) |
|---|---|---|
| CYP1A2 | No | Not Reported |
| CYP2A6 | No | Not Reported |
| CYP2B6 | No | Not Reported |
| CYP2C9 | No | Not Reported |
| CYP2C19 | No | Not Reported |
| CYP2D6 | No | Not Reported |
| CYP2E1 | No | Not Reported |
| CYP3A4 | No | ~25 µM |
Data derived from in vitro studies on the parent compound, Rifaximin. amazonaws.comhres.calupinpharma.ca
In Vitro Assessment of Enzyme Induction Capabilities
Drug-mediated induction of metabolizing enzymes, particularly CYP3A4, can accelerate the clearance of co-administered drugs, potentially reducing their efficacy. The induction potential for this compound is assessed through data from its parent compound.
Detailed Research Findings: In vitro studies using human hepatocytes have established that rifaximin is a weak inducer of CYP3A4. fda.govresearchgate.net One study noted that at a concentration of 0.2 µM, rifaximin increased CYP3A4 enzyme activity by approximately 1.5-fold. fda.gov The potency of this induction was estimated to be about 50% of that of rifampin, a well-known strong CYP3A4 inducer. fda.gov
However, this in vitro induction potential is not considered clinically significant in healthy individuals due to the very low systemic absorption and exposure to rifaximin. fda.gov The key consideration is whether this interaction becomes relevant in patient populations with significantly higher systemic exposure. Direct in vitro induction studies specifically on this compound are not available, but its contribution to induction is presumed to be minimal given its low concentrations relative to the parent drug.
Table 2: In Vitro CYP3A4 Induction Potential of Rifaximin
| Compound | Test System | Concentration | Result |
|---|---|---|---|
| Rifaximin | Human Hepatocytes | 0.2 µM | Weak induction (~1.5-fold increase in activity) |
| Rifampin | Human Hepatocytes | N/A | Strong inducer (used as positive control) |
Data derived from in vitro studies on the parent compound, Rifaximin. fda.gov
Characterization of Transporter Interactions (In Vitro Studies with P-glycoprotein and Other Efflux/Uptake Transporters)
Drug transporters, such as P-glycoprotein (P-gp), play a critical role in drug absorption, distribution, and excretion. Interactions with these transporters can lead to significant DDIs. The characterization of these interactions for this compound relies on data from its parent molecule.
Detailed Research Findings: In vitro studies using Caco-2 cell models have demonstrated that rifaximin is a substrate of the efflux transporter P-gp. fda.govfda.gov The involvement of P-gp in limiting the systemic absorption of rifaximin is supported by findings that P-gp inhibitors can significantly reduce the efflux ratio of rifaximin in vitro. fda.govfda.gov
Furthermore, rifaximin has been shown to be a weak inhibitor of P-gp. At a high concentration of 50 µM, rifaximin was observed to reduce the efflux of digoxin, a known P-gp substrate. fda.gov However, its inhibitory potency is considered lower than that of classic P-gp inhibitors like verapamil. fda.gov Studies have also indicated that rifaximin may inhibit other transporters, including MDR1, MRP2, MRP4, and BCRP, with IC50 values of 2 µM, 4.5 µM, 35.8 µM, and 108 µM, respectively. amazonaws.com The potential for this compound to interact with these transporters has not been specifically reported but is considered to be low in individuals with normal hepatic function due to its minimal systemic presence.
Table 3: In Vitro Transporter Interaction Profile of Rifaximin
| Transporter | Interaction Type | Finding |
|---|---|---|
| P-glycoprotein (P-gp) | Substrate | Rifaximin is actively transported by P-gp. fda.govfda.gov |
| P-glycoprotein (P-gp) | Inhibitor | Weak inhibition observed at high concentrations (50 µM). fda.gov |
| MDR1, MRP2, MRP4, BCRP | Inhibitor | Inhibition observed with IC50 values of 2, 4.5, 35.8, and 108 µM, respectively. amazonaws.com |
Data derived from in vitro studies on the parent compound, Rifaximin.
Considerations for Differential Systemic Exposure in Mechanistic Interaction Studies
The clinical relevance of in vitro DDI findings is highly dependent on the systemic concentrations of the drug and its metabolites. For rifaximin and this compound, this is particularly important in specific patient populations.
Detailed Research Findings: While rifaximin has very low systemic absorption in healthy subjects, its exposure can be significantly elevated in patients with hepatic impairment. hres.cahres.ca Studies have shown that the area under the curve (AUC) for rifaximin can be approximately 10-fold, 13-fold, and 20-fold higher in patients with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C) hepatic impairment, respectively, compared to healthy individuals. hres.calupinpharma.ca
Structure Activity Relationship Sar Studies of Desacetyl Rifaximin and Its Derivatives
Elucidation of Structural Impact of Deacetylation on Biological and Pharmacological Properties
Desacetyl Rifaximin (B1679331), also known as 25-desacetyl Rifaximin, is the primary metabolite of Rifaximin. geneesmiddeleninformatiebank.nl The defining structural difference is the absence of the acetyl group at the C-25 position of the ansa chain, which is replaced by a hydroxyl group. google.com This single modification—the hydrolysis of the C-25 acetate (B1210297)—significantly influences the compound's properties. google.com
The deacetylation process reduces the intestinal reabsorption of the molecule, which facilitates its elimination. drugbank.com While Rifaximin itself is characterized by very low gastrointestinal absorption, this property is even more pronounced in its desacetyl metabolite. amazonaws.com
From a biological activity standpoint, the deacetylation impacts its potency. Desacetyl rifamycins (B7979662) are generally less pharmacologically active than their acetylated parent compounds. geneesmiddeleninformatiebank.nl For instance, 25-desacetyl rifampin, a metabolite of the related antibiotic rifampin, retains only a fraction of the parent drug's antimicrobial activity. drugbank.com This suggests that the acetyl group at the C-25 position is important for optimal interaction with the bacterial target, the DNA-dependent RNA polymerase. smolecule.com The primary mechanism of action for rifamycins is the inhibition of this enzyme, which blocks RNA synthesis and subsequent protein production in bacteria. amazonaws.comsmolecule.com
Furthermore, the deacetylation affects the molecule's interaction with host receptors. Rifaximin is known to be a gut-specific activator of the human pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a role in xenobiotic detoxification and inflammatory responses. hres.cahres.caresearchgate.netnih.gov Studies have shown that rifaximin's activation of PXR is a key part of its therapeutic effect in certain gastrointestinal disorders. researchgate.netnih.gov The alteration at the C-25 position in Desacetyl Rifaximin likely modifies this interaction, contributing to its different pharmacological profile, although specific comparative studies on PXR activation are not extensively detailed in the provided results. However, some research indicates that rifaximin's effects on nitrogen detoxification in the gut may be PXR-independent. nih.gov
A 1980 patent highlighted that the hydrolysis of the C-25 acetyl group to a hydroxyl group was intended to increase the solubility of rifamycin (B1679328) derivatives. google.com The resulting 25-desacetyl rifamycins were found to be significantly more soluble—from 2 to 50 times more—than the corresponding acetylated compounds. google.com
Comparative SAR Analysis with Parent Rifaximin and Other Rifamycin Analogs
When comparing this compound to its parent, Rifaximin, and other rifamycin analogs like Rifampicin, the significance of the C-25 position in the ansa chain becomes evident. The ansa macrolactam structure, common to all rifamycins, provides a rigid scaffold, and modifications at various positions fine-tune the biological activity.
The C-25 position is a key site for metabolic modification and synthetic derivatization. nih.govoup.com The presence of the acetyl group in Rifaximin and Rifampicin contributes to their potent antibacterial activity. drugbank.com The deacetylation to form 25-desacetyl rifampin leads to a metabolite that is still active but to a lesser degree. caymanchem.com This underscores the positive contribution of the C-25 acetate to the molecule's ability to inhibit bacterial RNA polymerase.
Studies on other rifamycin analogs further illuminate the role of the C-25 substituent. Research into overcoming antibiotic resistance in mycobacteria has focused on modifying this position. For example, replacing the C-25 acetate with larger carbamate (B1207046) groups can prevent enzymatic inactivation by ADP-ribosyl transferases, a mechanism of resistance in some bacteria. nih.govresearchgate.net These studies show that while the acetyl group is beneficial for activity against susceptible bacteria, strategic replacement can be a powerful tool to combat resistance. nih.govresearchgate.net The introduction of bulky groups at C-25 can sterically hinder the resistance enzymes from modifying the adjacent C-23 hydroxyl group, thereby preserving the antibiotic's function. nih.govresearchgate.net
The following table provides a comparative summary of the minimum inhibitory concentrations (MICs) for Rifaximin and related compounds against various bacteria, illustrating the relative potencies.
| Compound | Organism | MIC (µg/mL) | Source |
| Rifaximin | Vibrio cholera | 0.5-2 | amazonaws.com |
| Rifampicin | Mycobacterium tuberculosis | Similar to Rifaximin | amazonaws.com |
| 25-Desacetyl Rifampicin | Mycobacterium smegmatis | 2.66 µM (MIC99) | caymanchem.com |
| C25-modified Rifamycin Derivative (5j) | Mycobacterium abscessus | 2 | nih.gov |
| Amikacin (comparator) | Mycobacterium abscessus | 2 | nih.gov |
This table is generated from available research data. Direct comparative MIC data for this compound was not available in the search results.
Rational Design and Synthesis of Novel this compound Derivatives for Targeted Research Purposes
While research specifically detailing the rational design of novel derivatives starting from this compound is limited, the broader field of rifamycin SAR provides a clear framework for such endeavors. The C-25 hydroxyl group of a desacetyl rifamycin serves as a versatile chemical handle for synthesizing new analogs. google.com
The primary motivation for designing new rifamycin derivatives is to overcome antibiotic resistance and improve pharmacological properties. nih.govnih.gov A key strategy involves introducing modifications at the C-25 position to block the action of bacterial resistance enzymes, such as ADP-ribosyltransferases (Arr). nih.govnih.gov These enzymes inactivate rifamycins by attaching an ADP-ribose molecule to the C-21 or C-23 hydroxyl groups. nih.gov
Rational design efforts have shown that introducing sterically bulky ester or carbamate groups at the C-25 position can effectively shield the critical hydroxyl groups from these enzymes. nih.govresearchgate.net For example, the synthesis of C-25 ester analogs of rifabutin (B1679326) resulted in compounds with over a hundred-fold increase in potency against resistant M. abscessus. nih.gov This structure-based derivatization was guided by homology modeling of the resistance enzyme, demonstrating a rational approach to overcoming a specific resistance mechanism. nih.gov
The synthesis of these derivatives typically involves protecting other reactive sites on the rifamycin core, followed by targeted modification of the C-25 position. nih.gov For instance, the C-21 and C-23 diols can be protected as an acetonide before proceeding with the modification at C-25. nih.gov The hydroxyl group of a desacetyl rifamycin could be a starting point for introducing a wide variety of functional groups, including esters, ethers, and carbamates, to probe for enhanced activity or novel pharmacological effects. google.com
Although this compound itself is a less active metabolite, its core structure represents a valid scaffold for developing new research compounds, particularly for investigating mechanisms of antibiotic resistance and for creating derivatives with altered pharmacokinetic profiles or novel biological targets.
Q & A
Q. What validated analytical methods are available for quantifying Rifaximin in pharmaceutical formulations, and how do their validation parameters compare?
Methodological Answer:
- Near-Infrared (NIR) Spectroscopy : Utilized with multivariate calibration (e.g., PLS regression) to quantify Rifaximin in suspensions. Validation includes training and prediction sets to assess accuracy .
- Capillary Electrophoresis (CE) : Validated for linearity (50–500 μg/mL, R² = 0.9993), precision (RSD < 3.83%), and eco-friendly solvent use (ethanol/water). LOD and LOQ are 11 and 32 μg/mL, respectively .
- HPLC-MS : Demonstrates precision (RSD < 3.44%) and linearity using absolute peak areas. Validated via ANOVA to confirm no deviation from linearity .
Q. How is Rifaximin’s minimal systemic absorption demonstrated in pharmacokinetic studies?
Methodological Answer:
- Structural Analysis : Rifaximin’s benzimidazole ring reduces systemic absorption (~0.4%) compared to rifampin. This is confirmed via fecal excretion studies (>96% recovery) .
- Radiolabeled Studies : Administering isotope-labeled Rifaximin to measure plasma concentrations using mass spectrometry or scintillation counting .
Advanced Research Questions
Q. How can researchers address contradictions in clinical efficacy data, such as Rifaximin’s lack of reduction in spontaneous bacterial peritonitis (SBP) incidence versus its impact on microbial profiles?
Methodological Answer:
- Study Design : Compare cohorts (e.g., Rifaximin vs. systemic antibiotics vs. no prophylaxis) with diagnostic paracentesis to confirm SBP. Use microbial sequencing (16S rRNA) to identify shifts (e.g., Klebsiella dominance in Rifaximin groups vs. E. coli in controls) .
- Statistical Approaches : Apply chi-square tests for incidence rates and multivariate regression to control confounders (e.g., cirrhosis severity). Report effect sizes and confidence intervals to contextualize clinical relevance .
Q. What methodologies assess Rifaximin’s modulation of gut microbiota composition and metabolic activity in hepatic encephalopathy (HE) studies?
Methodological Answer:
- Microbiome Profiling : Collect fecal samples pre/post-treatment for metagenomic sequencing. Focus on taxa changes (e.g., reduced Veillonellaceae, increased Enterococcus) and ammonia-producing pathways .
- Metabolomics : Use LC-MS to quantify ammonia, short-chain fatty acids, and bile acids. Correlate shifts with cognitive outcomes (e.g., Conn score improvements) .
Q. How are cost-effectiveness models designed to evaluate Rifaximin in HE management?
Methodological Answer:
- Decision Analytic Models : Compare strategies (e.g., Rifaximin + lactulose vs. lactulose alone) using Markov chains. Inputs include hospitalization rates, QALYs, and direct/indirect costs (Medicaid databases, productivity loss data).
- Sensitivity Analysis : Vary Rifaximin pricing and efficacy thresholds to calculate incremental cost-effectiveness ratios (ICERs) at willingness-to-pay (WTP) benchmarks .
Q. What statistical frameworks are used to analyze Rifaximin’s safety profile in pooled clinical trial data?
Methodological Answer:
- Meta-Analysis : Pool AE data from RCTs (e.g., phase 2b/3 trials) using random-effects models. Calculate odds ratios for systemic AEs (e.g., nausea, C. difficile risk) vs. placebo.
- Subgroup Analysis : Stratify by dosage, treatment duration, and comorbidities to identify risk modifiers .
Methodological Considerations for Experimental Design
Q. How should researchers optimize clinical trials to evaluate Rifaximin’s off-label applications (e.g., IBS-D)?
Methodological Answer:
- Endpoint Selection : Use FDA-recognized endpoints (e.g., adequate relief of global IBS symptoms) and validate via patient-reported outcomes (e.g., SF-36).
- Blinding and Randomization : Implement double-blind, placebo-controlled designs with stratified randomization for covariates (e.g., baseline microbiome diversity) .
Q. What techniques validate the stability of Rifaximin in experimental formulations under varying storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
